molecular formula C11H13FN2O2 B2839388 N1-(4-fluorophenyl)-N2-isopropyloxalamide CAS No. 693270-60-9

N1-(4-fluorophenyl)-N2-isopropyloxalamide

Cat. No.: B2839388
CAS No.: 693270-60-9
M. Wt: 224.235
InChI Key: GXVXRHBWVQVDNI-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-isopropyloxalamide is an oxalamide derivative characterized by a fluorinated aromatic ring and an isopropyl substituent. It has been investigated as a key intermediate in the synthesis of antiviral agents targeting the CD4-binding site of HIV . The compound features a central oxalamide backbone (N-C(=O)-C(=O)-N) with a 4-fluorophenyl group attached to one nitrogen and an isopropyl group to the other. Its molecular formula is C₁₁H₁₃FN₂O₂, with a molecular weight of 236.24 g/mol.

Synthesis typically involves coupling reactions between 4-fluorophenylamine and isopropylamine derivatives under controlled conditions. In one study, a related oxalamide analog (with additional thiazole and piperidinylmethyl substituents) was synthesized in 50% yield as a diastereomeric mixture and demonstrated potent antiviral activity (IC₅₀ < 1 μM) . The fluorine atom enhances metabolic stability and influences binding interactions via electron-withdrawing effects, while the isopropyl group contributes to hydrophobic interactions in biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVXRHBWVQVDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-isopropyloxalamide typically involves the reaction of 4-fluoroaniline with isopropyl oxalyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxalic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-isopropyloxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(4-fluorophenyl)-N2-isopropyloxalamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The isopropyloxalamide moiety may enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N1-(4-fluorophenyl)-N2-isopropyloxalamide are best contextualized by comparing it to three classes of analogs: aryl-substituted phthalimides , fluorophenyl-containing heterocycles , and oxalamide-based bioactive molecules .

Table 1: Key Comparisons

Compound Name Structure & Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Oxalamide backbone; 4-F-C₆H₄; isopropyl 236.24 Antiviral activity (HIV entry inhibitor)
3-Chloro-N-phenyl-phthalimide Phthalimide backbone; Cl; phenyl 243.66 Monomer for polyimide synthesis
4-(4-Fluorophenyl)-thiazole derivatives Thiazole core; 4-F-C₆H₄; triazole ~450 (varies) Isostructural crystallinity (planar/nonplanar conformers)
Metalloporphyrins with 4-fluorophenyl groups Porphyrin macrocycle; 4-F-C₆H₄ ~800–1000 Tunable phosphorescence (NIR oxygen sensing)

Structural and Electronic Differences

  • Aryl Substitution : Unlike 3-chloro-N-phenyl-phthalimide (a rigid, planar phthalimide derivative used in polymer synthesis) , the oxalamide backbone in the target compound provides conformational flexibility. The fluorine atom in the 4-position of the phenyl ring enhances polarity and steric effects compared to chlorine in phthalimides.
  • Heterocyclic Systems: Fluorophenyl-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit isostructural crystallinity with planar/nonplanar conformers depending on fluorophenyl orientation . By contrast, the oxalamide’s non-rigid structure allows adaptive binding in biological systems.
  • Steric and Electronic Effects: In metalloporphyrins with 4-fluorophenyl groups, steric repulsion between fluorine and the macrocycle induces nonplanar distortions, critical for phosphorescent oxygen sensing . The isopropyl group in the oxalamide analog introduces bulkier hydrophobicity without significant steric clashes.

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